Product packaging for Dibenzyl (chloromethyl) phosphate(Cat. No.:CAS No. 258516-84-6)

Dibenzyl (chloromethyl) phosphate

Cat. No.: B1354227
CAS No.: 258516-84-6
M. Wt: 326.71 g/mol
InChI Key: FVTHQGOGQRTOMY-UHFFFAOYSA-N
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Description

Dibenzyl (chloromethyl) phosphate is a useful research compound. Its molecular formula is C15H16ClO4P and its molecular weight is 326.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16ClO4P B1354227 Dibenzyl (chloromethyl) phosphate CAS No. 258516-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl chloromethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClO4P/c16-13-20-21(17,18-11-14-7-3-1-4-8-14)19-12-15-9-5-2-6-10-15/h1-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTHQGOGQRTOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467418
Record name Dibenzyl chloromethyl phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258516-84-6
Record name Dibenzyl chloromethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzyl (chloromethyl) phosphate
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Stepwise Pathway an + Dn :the Stepwise Mechanism Involves the Formation of a Discrete, Metastable Trigonal Bipyramidal Pentacoordinate Tbp 5c Intermediate.sapub.orgsapub.orgthe Reaction Proceeds in Two Steps: First, the Nucleophile Attacks the Phosphorus Center to Form the Intermediate Addition , and Second, the Leaving Group is Expelled from This Intermediate Elimination .nih.govsapub.org

The choice between these two mechanistic pathways is influenced by several factors, including:

The nature of the nucleophile: Strongly basic nucleophiles often favor a stepwise mechanism. sapub.org

The leaving group's ability: A better leaving group can favor a more concerted process.

The substituents on the phosphorus atom: The steric and electronic properties of the groups attached to the phosphorus can stabilize or destabilize the potential pentacoordinate intermediate, thus influencing the pathway. researchgate.net

Solvent effects: The polarity and coordinating ability of the solvent can play a role in stabilizing charged intermediates or transition states.

Computational studies, such as those using Density Functional Theory (DFT), can help elucidate the preferred reaction mechanism by comparing the energy barriers of the concerted transition state versus the stepwise intermediate pathway. imist.ma The mechanism of substitution at a phosphorus center can be variable, sometimes shifting from concerted to stepwise based on changes in reactants or reaction conditions. rsc.org

FeatureConcerted Mechanism (ANDN)Stepwise Mechanism (AN + DN)
Intermediate No stable intermediate formed.Involves a trigonal bipyramidal pentacoordinate (TBP-5C) intermediate.
Transition State A single, pentacoordinate transition state.Two transition states, one for formation and one for breakdown of the intermediate.
Process Bond formation and bond breaking occur simultaneously.Bond formation and bond breaking are separate, sequential steps.
Influencing Factors Often favored with good leaving groups and less basic nucleophiles.Often favored with poor leaving groups and strongly basic nucleophiles.

Applications in Advanced Organic and Medicinal Synthesis

Strategic Role as a Phosphorylating Reagent in Complex Molecule Construction

The primary and most widely recognized application of dibenzyl (chloromethyl) phosphate (B84403) is as a phosphorylating agent. This process involves the introduction of a phosphate group into an organic molecule, a fundamental transformation in the synthesis of a vast array of organophosphorus compounds. The benzyl (B1604629) groups of the reagent serve as protecting groups that can be readily removed under mild conditions, typically through catalytic hydrogenation, to unveil the free phosphate or phosphonate (B1237965) moiety.

Selective Phosphorylation of Alcohols and Phenolic Substrates

Dibenzyl (chloromethyl) phosphate is effectively used for the phosphorylation of alcohols and phenols. sigmaaldrich.com This reaction is crucial for the synthesis of various biologically active molecules and their intermediates. The phosphorylation of a hydroxyl group can dramatically alter the properties of a molecule, such as its solubility and biological activity. researchgate.net

The reaction generally proceeds under mild conditions, making it suitable for substrates with sensitive functional groups. For instance, a general method for the near-quantitative preparation of alkyl dibenzyl phosphates involves treating primary, secondary, or tertiary alcohols with N,N-diethyl dibenzyl phosphoramidite (B1245037) followed by mild oxidation. researchgate.net The choice of solvent and base can be critical for achieving high yields and selectivity. For example, the phosphorylation of phenols with dibenzyl phosphite (B83602) has been shown to be rapid and high-yielding in acetonitrile (B52724) at low temperatures. capes.gov.br

Recent advancements have focused on developing even milder and more chemoselective methods. One such approach utilizes a P(V)-based reagent that enables the direct phosphorylation of alcohols under operationally simple and scalable conditions, tolerating a wide range of functional groups. organic-chemistry.org

Table 1: Examples of Alcohol and Phenol (B47542) Phosphorylation

SubstrateReagent/ConditionsProductReference
Primary/Secondary AlcoholsN,N-Diethyl dibenzyl phosphoramidite, 1H-tetrazole, then m-CPBAAlkyl dibenzyl phosphates researchgate.net
PhenolsDibenzyl phosphite, CCl4, DIPEA, DMAP, MeCN, -10°CPhenyl dibenzyl phosphates capes.gov.br
Various AlcoholsP(V)-based Ψ-reagent, DBU, DCMMonoalkyl phosphates organic-chemistry.org
PhenolPhenylphosphate synthase, MgATPPhenylphosphate nih.gov

This table provides a selection of methods and is not exhaustive.

Phosphorylation of Amine Functionalities

The phosphorylation of amines to form phosphoramidates is another significant application of this compound and related reagents. Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen bond and are found in various biologically active molecules. nih.govmdpi.com

The synthesis of phosphoramidates can be achieved through various methods, including the reaction of amines with phosphoryl chlorides. nih.gov Dibenzyl chlorophosphonate, a related compound, is a key reagent in this transformation. The reaction conditions are typically mild, allowing for the phosphorylation of a range of amines, including anilines, benzylamines, and cyclohexylamines. nih.gov

Integral Use in Nucleotide Chemistry and Nucleic Acid Analog Synthesis

The development of antiviral and anticancer therapies has heavily relied on the synthesis of nucleoside analogs. nih.gov However, for these analogs to be biologically active, they often need to be converted into their corresponding nucleotide (phosphorylated) forms within the cell. nih.govgoogle.com This intracellular phosphorylation can be a slow and inefficient process, limiting the efficacy of the drug. nih.gov To overcome this hurdle, medicinal chemists have developed prodrug strategies, where a protected phosphate or phosphonate group is attached to the nucleoside analog. nih.govnih.gov this compound and its derivatives play a crucial role in the synthesis of these vital therapeutic agents.

Synthesis of Nucleoside Phosphate Prodrugs and Analogs

This compound is instrumental in the synthesis of nucleoside phosphate prodrugs. nih.govacs.org These prodrugs are designed to be more lipophilic than the parent nucleotide, allowing them to cross cell membranes more efficiently. nih.gov Once inside the cell, the protecting groups on the phosphate are cleaved by cellular enzymes, releasing the active nucleotide. nih.gov

A common strategy involves the coupling of a nucleoside with a protected phosphorylating agent, such as this compound. For example, the synthesis of a 5-FdU POM-phosphate monoester prodrug involved the use of a dibenzyl phosphate silver salt which was then modified and coupled to the nucleoside. nih.govacs.org Similarly, the synthesis of PMEA POM-phosphonate monoester involved an intermediate dibenzyl PMEA that was subsequently modified. nih.govacs.org

The versatility of this approach allows for the creation of a wide variety of prodrugs with different protecting groups to fine-tune their properties. These modifications are a key aspect of modern drug design in the field of nucleoside-based therapeutics. mdpi.com

General Reagent in Enabling Organic Transformations

Beyond its primary role in phosphorylation, the reactivity of this compound can be harnessed for other organic transformations. The presence of a reactive chloromethyl group allows for its use in acylation-type reactions. sigmaaldrich.comsigmaaldrich.com

This reactivity profile makes it a versatile building block in the synthesis of more complex molecules where a phosphonate moiety is required. Its ability to be detected by HPLC-UV also makes it useful for derivatization purposes in analytical chemistry. sigmaaldrich.comsigmaaldrich.com

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its utility as a robust and versatile phosphorylating agent has been firmly established, particularly in the synthesis of complex molecules and clinically relevant nucleoside phosphate prodrugs. The ability to introduce a protected phosphate group under mild conditions has been instrumental in advancing the development of new therapeutics. As synthetic methodologies continue to evolve, the strategic application of this compound and its derivatives will undoubtedly continue to play a pivotal role in the construction of novel and intricate molecular architectures.

Facilitation of Phosphoric Ester Group Introduction into Diverse Organic Frameworks

This compound is a key alkylating reagent in organic synthesis, primarily utilized for the introduction of a dibenzyl phosphonooxymethyl group into various molecules. tcichemicals.com This function is particularly valuable in the field of medicinal chemistry for the design of prodrugs, where modifying a parent drug's properties, such as water solubility, is crucial for improving its bioavailability. tcichemicals.comchemicalbook.comsichem.de The reagent facilitates the facile introduction of phosphoric ester groups to a range of nucleophiles, including lipophilic alcohols, phenols, and amines. chemicalbook.comsichem.desigmaaldrich.com

The core reactivity of this compound lies in the chloromethyl group, where the chlorine atom acts as a leaving group. This allows for O-alkylation of nucleophilic compounds. google.com A typical reaction involves a nucleophile, such as a phenol, which is first deprotonated by a base like sodium hydride to form a more reactive alkoxide or phenoxide. This intermediate then attacks the chloromethyl group of this compound, displacing the chloride and forming a new carbon-oxygen bond, thus incorporating the protected phosphate moiety into the target molecule. tcichemicals.com

A specific example is the reaction with 2,6-diisopropylphenol. In this synthesis, 2,6-diisopropylphenol is treated with sodium hydride in an anhydrous solvent like N,N-Dimethylformamide (DMF) under a nitrogen atmosphere. After stirring, this compound is added, and the reaction proceeds to completion. tcichemicals.com This process effectively attaches the phosphoric ester group to the phenolic oxygen of the 2,6-diisopropylphenol framework.

Table 1: Example Reaction - Synthesis of (2,6-Diisopropylphenoxy)methyl Dibenzyl Phosphate tcichemicals.com

RoleCompound NameReagent/Solvent
Nucleophile2,6-Diisopropylphenol
ReagentThis compound
BaseSodium hydride
SolventN,N-Dimethylformamide (DMF)
Product(2,6-Diisopropylphenoxy)methyl dibenzyl phosphate

Formation of Stable Derivatives with High Conversions and Isolated Yields

A significant advantage of using this compound is its ability to form stable derivatives with high efficiency. sichem.de The resulting phosphonooxymethyl ethers are often more stable than derivatives created with similar reagents, which is a critical factor in multi-step syntheses and for the shelf-life of the final compounds. sichem.desigmaaldrich.com

Research and applications have shown that reactions employing this compound can achieve high conversions and good isolated yields. For instance, in a documented purification process using silica (B1680970) gel column chromatography, a reaction product was isolated in a 72% yield. tcichemicals.com This efficiency makes it a preferred reagent in many synthetic protocols.

This compound is often highlighted as an improved alternative to the well-known di-tert-butyl chloromethyl phosphate. chemicalbook.comsichem.desigmaaldrich.com The benzyl protecting groups on the phosphate offer different deprotection conditions compared to tert-butyl groups, providing synthetic flexibility. tcichemicals.com Furthermore, derivatives synthesized from this compound exhibit greater stability and are produced in higher yields. sichem.desigmaaldrich.com An additional benefit of the benzyl groups is their strong UV activity, which simplifies the detection and quantification of the resulting derivatives by techniques such as high-performance liquid chromatography (HPLC). chemicalbook.comsichem.desigmaaldrich.com

Dibenzyl Chloromethyl Phosphate in Prodrug Design and Biomedical Development

Rational Design Principles for Prodrugs Incorporating the Dibenzyl Phosphate (B84403) Moiety

The design of a successful prodrug requires a delicate balance of chemical stability, enhanced bioavailability, and efficient in vivo conversion to the parent drug. The dibenzyl phosphate moiety offers a favorable scaffold for achieving these objectives.

Strategies for Enhancing Aqueous Solubility and Systemic Bioavailability

A primary challenge in drug development is the poor water solubility of many active pharmaceutical ingredients, which can significantly limit their absorption and bioavailability. mdpi.comnih.gov The introduction of a phosphate group is a well-established strategy to increase the hydrophilicity of a drug molecule. mdpi.comnih.gov The dibenzyl phosphate moiety, in particular, can be attached to lipophilic alcohols, phenols, and amines to create water-soluble prodrugs. sigmaaldrich.com This modification transiently masks the parent drug's lipophilic character, facilitating its dissolution in aqueous environments and subsequent absorption.

The benzyl (B1604629) groups within the dibenzyl phosphate structure play a crucial role. While the phosphate group enhances water solubility, the benzyl groups provide a degree of lipophilicity that can be fine-tuned to optimize membrane permeability. acs.orgnih.gov This balance is critical for ensuring that the prodrug can effectively cross biological membranes to reach its site of action. acs.orgnih.gov Furthermore, the benzyl groups can be substituted to modulate the rate of hydrolysis, thereby controlling the release of the active drug. springernature.com

Parent Drug Functional GroupBenefit of Dibenzyl Phosphate MoietyReference
Lipophilic AlcoholsIncreased aqueous solubility sigmaaldrich.com
PhenolsEnhanced water solubility and potential for improved bioavailability sigmaaldrich.com
AminesCreation of water-soluble prodrugs sigmaaldrich.com
Poorly Permeable CompoundsIntroduction of lipophilicity to enhance absorption nih.gov

Characterization of Prodrug Activation Mechanisms and Bioconversion Pathways

The efficacy of a phosphate prodrug is contingent upon its efficient and predictable conversion to the active parent drug in vivo. rsc.org For prodrugs incorporating the dibenzyl phosphate moiety, this activation is typically initiated by enzymatic cleavage. nih.gov The body's ubiquitous alkaline phosphatases are key enzymes responsible for hydrolyzing the phosphate ester bond, releasing the active drug and dibenzyl phosphate as a byproduct. nih.gov

The benzyl groups are subsequently cleaved, often through further enzymatic action or chemical hydrolysis. rsc.orgcapes.gov.br The rate and extent of this bioconversion can be influenced by the specific chemical structure of the prodrug and the metabolic environment of the target tissue. acs.orgnih.gov Researchers have studied the hydrolysis kinetics of compounds like dibenzyl (methoxycarbonyl)phosphonate to understand the pathways and products of cleavage, which is crucial for predicting the in vivo performance of such prodrugs. rsc.orgcapes.gov.br These studies reveal that hydrolysis can proceed through multiple pathways, and understanding these is key to designing prodrugs with optimal release profiles. rsc.orgcapes.gov.br

Targeted Applications in Therapeutic Agent Development

The versatility of the dibenzyl phosphate moiety has led to its application in the development of a wide range of therapeutic agents, from antibacterials to enzyme inhibitors and antiviral and anticancer drugs.

Design and Synthesis of Antibacterial Prodrugs

The development of new antibacterial agents is a critical area of research, particularly with the rise of antibiotic-resistant bacteria. mdpi.com The prodrug approach using dibenzyl phosphate can be employed to improve the delivery and efficacy of antibacterial compounds. wisdomlib.org For instance, by masking polar functional groups on an antibiotic, its ability to penetrate bacterial cell walls can be enhanced. Once inside the bacterium, enzymatic cleavage would release the active antibiotic at the site of action. wisdomlib.org The synthesis of such prodrugs involves the reaction of dibenzyl (chloromethyl) phosphate with a suitable functional group on the parent antibiotic. tcichemicals.com Researchers have explored the synthesis of various antibacterial prodrugs, aiming to improve properties like palatability and stability. wisdomlib.orgresearchgate.net

Development of Enzyme Inhibitors through Phosphate Derivatization

Many enzymes are regulated by phosphorylation, making phosphate groups key components of their inhibitors. nih.gov Dibenzyl phosphate can be used to create prodrugs of enzyme inhibitors, particularly those targeting enzymes that recognize phosphorylated substrates. cardiff.ac.uk The dibenzyl phosphate group can mimic the natural phosphate group, allowing the prodrug to bind to the enzyme's active site. nih.gov Subsequent cleavage of the benzyl groups can then lead to a more potent and tightly bound inhibitor. This strategy has been explored in the development of inhibitors for enzymes like dUTPase, a potential drug target in protozoa and bacteria. cardiff.ac.uk

Enzyme TargetRationale for Phosphate DerivatizationReference
Proteolytic EnzymesMimicking the transition state of the enzyme-catalyzed reaction nih.gov
dUTPaseCreating analogues of the natural substrate dUMP to inhibit the enzyme cardiff.ac.uk
DNA Gyrase and Topoisomerase IVImproving solubility and formulation of potent but poorly soluble inhibitors nih.gov

Approaches for Antiviral and Anticancer Prodrug Scaffolds

The development of effective antiviral and anticancer therapies often faces challenges related to drug delivery and cellular uptake. nih.gov Phosphate prodrugs have shown significant promise in overcoming these hurdles. nih.govnih.gov Nucleoside analogs, a cornerstone of many antiviral and anticancer treatments, are often administered as prodrugs to enhance their phosphorylation to the active triphosphate form within the cell. The dibenzyl phosphate moiety can be incorporated into these prodrug designs to improve their solubility and ability to cross cell membranes. sigmaaldrich.com Once inside the cell, the prodrug is converted to the monophosphate, which is then further phosphorylated to the active triphosphate that inhibits viral replication or cancer cell proliferation. nih.gov This approach has been investigated for various FDA-approved nucleoside drugs to repurpose them as potential new therapeutic agents. nih.gov

Comparative Pharmacological and Synthetic Studies with Analogous Phosphorylating Systems

In the development of phosphate prodrugs, the choice of the phosphorylating agent is critical, as the protecting groups on the phosphate moiety dictate the synthetic strategy and the conditions required for their ultimate removal to release the active drug. This compound and its tert-butyl analogue, Di-tert-butyl (chloromethyl) phosphate, are two such reagents that facilitate the introduction of a (phosphoryloxymethyl) group onto a parent drug but differ significantly in their chemical properties and handling. tcichemicals.comtcichemicals.com

Advantages and Limitations Compared to Di-tert-butyl Chloromethyl Phosphate

This compound is often considered an improved derivative of the more well-known Di-tert-butyl chloromethyl phosphate for several reasons. sigmaaldrich.comchemicalbook.com Synthetically, it has been reported to offer higher stability and produce better yields in derivatization reactions. sigmaaldrich.comchemicalbook.com A significant analytical advantage is its enhanced ultraviolet (UV) activity due to the presence of the benzyl groups, which makes compounds derived from it easier to detect and quantify using High-Performance Liquid Chromatography (HPLC) with a UV detector. sigmaaldrich.comchemicalbook.com

In contrast, Di-tert-butyl (chloromethyl) phosphate is a widely used reagent for creating phosphono-oxymethyl prodrugs through the direct alkylation of hydroxyl or amino groups. chemicalbook.comenamine.net The tert-butyl protecting groups are advantageous due to their stability under various conditions and the fact that they are readily removed under mild acidic conditions. researchgate.net An interesting feature is that intermediates protected with the bulky tert-butyl groups are often crystalline solids, which can simplify purification processes. researchgate.net

The primary distinction between these two systems lies in their deprotection chemistry. The benzyl groups of this compound are typically removed via hydrogenolysis, a mild reductive method, while the tert-butyl groups of its counterpart are cleaved under acidic conditions. tcichemicals.comtcichemicals.com This difference allows chemists to select the reagent that is most compatible with the functional groups present in the parent drug molecule, avoiding unwanted side reactions during the final deprotection step. tcichemicals.comtcichemicals.com

Table 1: Comparative Features of this compound and Di-tert-butyl (chloromethyl) phosphate

FeatureThis compoundDi-tert-butyl chloromethyl phosphate
Deprotection MethodHydrogenolysis (reductive cleavage) nih.govacs.orgMild acid treatment researchgate.net
Analytical DetectionStrong UV activity, facilitating HPLC-UV detection sigmaaldrich.comchemicalbook.comLacks a strong chromophore, making UV detection less sensitive
Reported YieldsGenerally higher in derivatization reactions sigmaaldrich.comchemicalbook.comEffective, but may be lower in some contexts
Chemical StabilityReported to have higher stability sigmaaldrich.comchemicalbook.comStable, but may be sensitive to strong nucleophilic conditions researchgate.net
CompatibilitySuitable for molecules sensitive to acid but stable under reductive conditionsSuitable for molecules sensitive to reduction but stable in mild acid

Advanced Protecting Group Chemistry and Selective Deprotection Techniques (e.g., hydrogenolysis)

In chemical synthesis, a protecting group is a molecular fragment that is temporarily attached to a functional group to decrease its reactivity during subsequent reaction steps. organic-chemistry.org For this compound, the two benzyl groups serve as protecting groups for the phosphate moiety. The selection of these groups is strategic, as their removal must be efficient and selective, leaving the rest of the prodrug molecule intact. organic-chemistry.org

The premier technique for removing benzyl protecting groups is catalytic hydrogenolysis. chemrxiv.org This method is exceptionally mild and widely used in the final deprotection stages of complex molecules like peptides and oligosaccharides. chemrxiv.org The process involves the cleavage of the benzyl-oxygen bond by reaction with hydrogen gas in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). nih.govacs.orgchemrxiv.org

During hydrogenolysis, the dibenzyl phosphate ester is converted to the free phosphate, with the benzyl groups being released as toluene. This reaction is highly selective and generally does not affect other functional groups that might be sensitive to acidic or basic conditions. researchgate.net The reaction conditions for hydrogenolysis can be fine-tuned to prevent unwanted side reactions, such as the saturation of other aromatic rings within the molecule. chemrxiv.org While palladium-catalyzed hydrogenolysis is the most common approach, other reagents like bromotrimethylsilane (B50905) have also been shown to be effective for the selective debenzylation of certain arylphosphate esters. researchgate.net This robust and selective deprotection chemistry is a key advantage of using the dibenzyl-based phosphorylating system in multistep synthetic sequences common in biomedical development. nih.govacs.org

Advanced Analytical and Spectroscopic Research Methodologies

Application of Sophisticated Spectroscopic Techniques for Derivative Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organophosphorus compounds. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, connectivity, and mass of the target analyte and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural analysis of organophosphorus compounds like Dibenzyl (chloromethyl) phosphate (B84403). nih.govresearchgate.net Both ¹H NMR and ³¹P NMR are routinely employed to gain a complete picture of the molecule's skeleton. scirp.org

In ¹H NMR, the chemical shifts and splitting patterns of the protons provide information about their chemical environment. For Dibenzyl (chloromethyl) phosphate, one would expect to see distinct signals for the aromatic protons of the two benzyl (B1604629) groups, the methylene (B1212753) protons of the benzyl groups (CH₂-O-P), and the chloromethyl protons (Cl-CH₂-O-P). The coupling between phosphorus and adjacent protons (³JHP) would cause further splitting of the methylene and chloromethyl signals, providing definitive evidence of their proximity to the phosphorus atom.

³¹P NMR is particularly valuable for analyzing organophosphorus compounds due to the 100% natural abundance and spin-1/2 nucleus of the phosphorus isotope (³¹P). nih.gov A ³¹P{¹H} (proton-decoupled) spectrum for this compound would show a single sharp peak, and its chemical shift is highly characteristic of the specific phosphate ester environment. Two-dimensional NMR techniques, such as ¹H-³¹P HMQC (Heteronuclear Multiple Quantum Correlation), can be used to directly correlate specific protons to the phosphorus atom, confirming the structure unequivocally. scirp.org The J-coupling values obtained from these spectra are crucial for confirming the electronic structure and conformation of the molecule. acs.org

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (δ) Range (ppm)MultiplicityCoupling Constant (J)Assignment
¹H7.20 - 7.40Multiplet-Aromatic protons (C₆H₅)
¹H~5.10Doublet³JHP ≈ 8-10 HzBenzyl methylene protons (P-O-CH₂)
¹H~5.70Doublet³JHP ≈ 12-15 HzChloromethyl protons (P-O-CH₂-Cl)
³¹P-5 to -10Singlet (proton-decoupled)-Phosphate phosphorus atom

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented is illustrative.

Mass Spectrometry (MS) is a fundamental tool for confirming the successful synthesis of this compound and for monitoring its derivatization reactions with other molecules. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly for these types of non-volatile compounds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are employed. nih.govcromlab-instruments.es

MS analysis provides the molecular weight of the compound, which serves as a primary confirmation of its identity. For this compound (C₁₅H₁₆ClO₄P), the expected molecular weight is approximately 326.71 g/mol . sigmaaldrich.comsigmaaldrich.com High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can determine the mass with high accuracy, allowing for the confirmation of the elemental formula. nih.govacs.org

Furthermore, MS is invaluable for reaction monitoring. nih.gov When this compound is used as a derivatizing agent, its reaction with an alcohol or amine results in a new, larger molecule. By tracking the disappearance of the reactant ions and the appearance of the product ion in the mass spectrum over time, the reaction progress can be closely monitored. Techniques like Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer offer high sensitivity and selectivity for quantifying specific reactants and products within a complex mixture, making them ideal for kinetic studies or for verifying the completion of the derivatization process. mdpi.comnih.gov

Advanced Chromatographic Techniques

Chromatography, particularly HPLC, is the cornerstone for the analysis and application of this compound, both for purifying the reagent itself and for separating the derivatives it forms.

This compound is specifically designed as a derivatization reagent for use with HPLC. sigmaaldrich.comsigmaaldrich.com Its primary application is to react with lipophilic compounds containing alcohol, phenol (B47542), or amine functional groups to create derivatives that are more amenable to HPLC analysis. sigmaaldrich.com This process is essential when the original analyte lacks a suitable chromophore for UV detection or exhibits poor chromatographic behavior. sci-hub.se

The analytical separation of these derivatives is typically achieved using reversed-phase HPLC. nih.govnih.gov In this mode, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.govchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of the derivatized analyte from any remaining reagent and byproducts. The choice of column and mobile phase conditions is critical to obtaining sharp, symmetrical peaks and good resolution. shimadzu.com

A key advantage of using this compound as a derivatizing agent is the enhanced analytical properties it imparts to the target molecule. sigmaaldrich.com Compared to other reagents like Di-tert-butyl chloromethyl phosphate, the dibenzyl derivative offers superior stability and significantly improved ultraviolet (UV) activity. sigmaaldrich.com

The enhanced UV activity is a direct result of the two benzyl groups in the molecule's structure. The benzene (B151609) rings are strong chromophores, meaning they absorb UV light very effectively. When this compound attaches to an analyte that originally had poor or no UV absorbance, the resulting derivative becomes easily detectable by a standard HPLC-UV or HPLC-Diode Array Detector (DAD). sigmaaldrich.comresearchgate.net This allows for highly sensitive quantification of the original analyte. chromatographyonline.com Detection is often performed at wavelengths where the benzyl group absorbs strongly, such as around 220 nm or 260 nm. researchgate.netresearchgate.net

The enhanced stability of the resulting phosphate ester derivative is also crucial for reliable and reproducible analytical results. sigmaaldrich.com A stable derivative ensures that the compound does not degrade during sample preparation, storage, or the HPLC analysis itself, which is essential for accurate quantification. nih.gov

Table 2: Typical HPLC Conditions for Analysis of Derivatives

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govSeparation based on hydrophobicity.
Mobile Phase Acetonitrile and Water (gradient elution) nih.govTo elute compounds with varying polarities.
Flow Rate 1.0 mL/min nih.govStandard analytical flow for good separation efficiency.
Detection UV/DAD at 220 nm or 260 nm researchgate.netresearchgate.netTo detect the benzyl chromophore for quantification.
Injection Volume 10-20 µLStandard volume for analytical HPLC.
Column Temperature 25-40 °CTo ensure reproducible retention times.

Computational and Theoretical Studies on Dibenzyl Chloromethyl Phosphate and Its Reactions

Quantum Chemical Investigations of Reaction Mechanisms and Intermediates

Quantum chemical methods, particularly those rooted in solving approximations of the Schrödinger equation, allow for the detailed analysis of chemical reactions. nih.gov These approaches can map out the energetic landscapes of reaction pathways, identifying transition states and intermediates, which is crucial for understanding how a reaction proceeds. nih.govresearchgate.net

Density Functional Theory (DFT) has become a widespread quantum chemical method for studying molecular systems. nih.gov It offers a balance between computational cost and accuracy, making it suitable for analyzing molecules of moderate size. DFT calculations are used to determine the electronic structure of a molecule, from which numerous energetic and electronic properties can be derived. nih.gov For dibenzyl (chloromethyl) phosphate (B84403), DFT can be employed to calculate key descriptors that govern its stability and reactivity.

Key properties that can be determined using DFT include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is fundamental to predicting how the molecule will interact with other reagents.

Reaction and Activation Energies: DFT can be used to model the entire course of a chemical reaction, such as the nucleophilic substitution involving the chloromethyl group. By calculating the energies of reactants, products, and transition states, the thermodynamic and kinetic feasibility of a proposed mechanism can be evaluated. nih.gov

Vibrational Frequencies: Calculated vibrational frequencies can predict the infrared (IR) spectrum of the molecule, which can be used to characterize its structure and identify specific functional groups. nih.gov

Table 1: Properties of Dibenzyl (chloromethyl) phosphate Investigated by DFT

Property Significance Application
HOMO/LUMO Energies Indicates electronic excitability and chemical reactivity. Predicts reactivity towards nucleophiles and electrophiles.
Electrostatic Potential Map Visualizes charge distribution and reactive sites. Identifies electrophilic carbon and nucleophilic oxygen atoms.
Bond Dissociation Energies Determines the energy required to break specific bonds. Assesses the lability of the C-Cl bond for substitution reactions.
Transition State Geometries Characterizes the highest energy point along a reaction coordinate. Elucidates the mechanism of reactions, such as alkylation. researchgate.net

This compound is designed as an alkylating agent, a role defined by its electrophilic character. tcichemicals.comsigmaaldrich.com The primary site for electrophilic attack is the carbon atom of the chloromethyl group, which is rendered electron-deficient by the adjacent, highly electronegative chlorine and oxygen atoms.

Quantum chemical calculations can quantify this reactivity.

Electrophilicity Analysis: The electrostatic potential map generated via DFT calculations would show a significant positive potential on the chloromethyl carbon, confirming it as the primary electrophilic center. The LUMO is likely to be localized on the σ* antibonding orbital of the C-Cl bond, indicating that this is the orbital that will accept electrons from an incoming nucleophile.

Nucleophilic Substitution Mechanism: The reaction of this compound with a nucleophile (e.g., an alcohol or phenol (B47542) in prodrug synthesis) proceeds via a nucleophilic substitution mechanism. researchgate.net Computational modeling can distinguish between a concerted (SN2) or a stepwise (SN1) pathway by locating the relevant transition states and intermediates. The calculated activation barrier for this reaction provides a quantitative measure of the compound's alkylating reactivity. nih.gov The benzyl (B1604629) groups on the phosphate moiety also influence reactivity through steric and electronic effects, which can be precisely modeled.

Molecular Modeling and Simulation of Biological Interactions

When this compound is used to create a prodrug, its phosphate group is incorporated into a larger bioactive molecule. tcichemicals.com Molecular modeling and simulation techniques are essential for understanding how these resulting phosphate-containing derivatives interact with biological systems, such as enzymes or receptors. nih.govmdpi.com

Once a parent drug is modified with the dibenzylphosphomethyl group, the resulting prodrug may need to interact with specific biological targets, or it may be designed to be cleaved by an enzyme. Molecular docking is a computational technique used to predict the preferred orientation, or binding mode, of a ligand when it forms a complex with a protein. nih.govresearchgate.net

The process involves:

Defining the System: High-resolution structures of the target protein are obtained from experimental data or generated via homology modeling. The 3D structure of the prodrug derivative is generated and its energy is minimized.

Docking Simulation: The ligand is placed in the binding site of the protein, and an algorithm samples a vast number of possible conformations and orientations. researchgate.net

Scoring and Analysis: Each generated pose is evaluated using a scoring function that estimates the binding affinity, considering factors like electrostatic interactions, van der Waals forces, and hydrogen bonds. nih.gov The poses with the best scores represent the most likely binding modes.

For a prodrug derivative, docking can predict how the phosphate group and its benzyl esters orient within an enzyme's active site (e.g., a phosphatase). This can reveal key interactions, such as hydrogen bonds between the phosphate oxygens and amino acid residues, that are necessary for enzymatic cleavage and activation of the parent drug. nih.gov

Table 2: Steps in Molecular Docking of a Prodrug Derivative

Step Description Objective
1. Target Preparation Obtain and prepare the 3D structure of the biological target (e.g., an enzyme). Define the binding pocket and remove non-essential molecules.
2. Ligand Preparation Generate the 3D structure of the prodrug derivative and assign correct charges. Ensure the ligand has a realistic, low-energy conformation.
3. Docking Simulation Systematically search for optimal binding poses of the ligand within the target's active site. Explore the conformational space of the ligand-protein complex. nih.gov
4. Pose Scoring Rank the generated poses using a scoring function to estimate binding affinity. Identify the most stable and probable binding mode. nih.gov
5. Analysis Analyze the top-ranked pose to identify key molecular interactions (H-bonds, hydrophobic contacts). Understand the structural basis of recognition and binding.

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Phosphate prodrugs are not rigid structures; their constituent parts can rotate around single bonds, allowing the molecule to adopt a multitude of conformations. nih.gov The flexibility of the dibenzyl phosphate group is critical for its function, as the prodrug must adopt a specific shape to cross cell membranes and another to fit into an enzyme's active site for cleavage. nih.govnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for studying this flexibility. mdpi.com An MD simulation calculates the motion of atoms in a molecule over time, providing a dynamic picture of its conformational landscape. For a prodrug derived from this compound, MD simulations can reveal:

The range of motion of the benzyl groups and how their orientation might shield the phosphate from premature hydrolysis.

The preferred conformations of the prodrug in different environments, such as in an aqueous solution versus a lipid-like environment mimicking a cell membrane.

By understanding the accessible conformations, researchers can better predict how the prodrug will behave in a biological context, from its absorption and distribution to its eventual activation to release the parent drug. nih.govinnoscience.ru

Future Directions and Emerging Research Frontiers

Rational Design and Synthesis of Next-Generation Dibenzyl (chloromethyl) phosphate (B84403) Analogs

The future of dibenzyl (chloromethyl) phosphate lies in the rational design of next-generation analogs to create more effective and targeted therapeutic agents. researchgate.net The core concept of using this molecule as a precursor for prodrugs can be significantly advanced by modifying its fundamental structure. tcichemicals.com The goal is to move beyond its current role as a general phosphomethylating agent to one where the analogs possess inherent functionalities that improve drug delivery, targeting, and release kinetics.

Future research will likely focus on incorporating specific moieties into the this compound backbone. This could involve the strategic placement of ligands that are recognized by specific cell surface receptors, thereby enabling targeted delivery to cancer cells or other diseased tissues. nih.gov For instance, analogs could be designed with appended peptides or small molecules that bind to overexpressed receptors on tumor cells.

Another avenue of exploration is the development of "smart" analogs that respond to specific physiological conditions. This could involve designing derivatives that are activated by changes in pH, redox potential, or the presence of specific enzymes within the target microenvironment. nih.gov For example, a recent study detailed the development of boron-containing phosphotriesters that release organophosphates in the presence of hydrogen peroxide, a species often found at elevated levels in cancer cells. nih.gov This principle could be adapted to this compound analogs.

The design of these next-generation analogs will be heavily reliant on computational modeling and a deep understanding of structure-activity relationships. The aim is to create a diverse library of analogs with tailored properties, moving from a one-size-fits-all approach to a more personalized and rational drug design paradigm. researchgate.net

Table 1: Potential Modifications for Next-Generation this compound Analogs

Modification StrategyObjectivePotential AdvantageExample Concept
Incorporation of Targeting LigandsActive targeting of specific cells or tissues.Increased therapeutic efficacy and reduced off-target side effects.Analog with a covalently linked peptide that binds to a tumor-specific receptor.
Environmentally-Sensitive LinkersControlled drug release in response to physiological stimuli.Site-specific drug activation, minimizing premature release.Analog designed to cleave and release the active drug in the acidic tumor microenvironment.
Modulation of LipophilicityOptimize pharmacokinetic properties (ADME).Improved bioavailability and cellular uptake.Substitution on the benzyl (B1604629) groups to alter water/lipid solubility.
Introduction of Bio-cleavable SpacersFine-tuning the rate of drug release.Sustained-release profiles for prolonged therapeutic effect.Analog with an enzymatically cleavable linker between the phosphate and the chloromethyl group.

Exploration of Novel Catalytic Systems and Environmentally Benign Solvents for Synthesis

The synthesis of this compound and its subsequent use in derivatization reactions present opportunities for the adoption of greener and more efficient chemical processes. nih.gov Future research will focus on replacing traditional synthesis methods, which often rely on hazardous reagents and volatile organic solvents, with more sustainable alternatives.

The exploration of novel catalytic systems is a key area of interest. Biocatalysis, using enzymes such as phosphatases and kinases, offers a highly selective and efficient means of conducting phosphorylation reactions under mild, aqueous conditions. mdpi.comresearchgate.net Research into engineering these enzymes could lead to biocatalysts specifically tailored for the synthesis of this compound analogs. researchgate.net Additionally, developments in organophosphorus catalysis, including nucleophilic phosphine (B1218219) catalysis, could provide new, metal-free pathways for the synthesis and modification of these compounds. acs.org

The replacement of conventional organic solvents is another critical frontier. The use of environmentally benign solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and deep eutectic solvents (DES) has shown promise in various organic syntheses. nih.govnih.gov Studies have demonstrated that switching to these greener solvents can not only reduce the environmental impact but also, in some cases, improve reaction yields and simplify purification processes. nih.gov Future work will involve systematically evaluating these solvent systems for the synthesis of this compound and its derivatives.

Table 2: Emerging Green Chemistry Approaches for this compound Synthesis

ApproachDescriptionPotential BenefitsResearch Focus
BiocatalysisUse of enzymes (e.g., kinases, phosphatases) to catalyze phosphorylation. mdpi.comresearchgate.netHigh selectivity, mild reaction conditions, aqueous media, reduced waste.Enzyme screening and engineering for specific substrate recognition.
OrganocatalysisUtilization of small organic molecules (e.g., phosphines) as catalysts. acs.orgMetal-free reactions, avoiding heavy metal contamination of products.Development of novel phosphine catalysts for efficient phosphoryl transfer.
Green SolventsReplacement of volatile organic compounds with eco-friendly alternatives like 2-MeTHF, CPME, or DES. nih.govnih.govReduced environmental impact, improved worker safety, potential for enhanced reaction efficiency.Solvent screening and optimization for the specific reaction steps.
Flow ChemistryPerforming reactions in continuous flow reactors.Improved heat and mass transfer, enhanced safety, potential for automation and scalability.Adaptation of the synthesis protocol to a continuous flow process.

Integration into Advanced Drug Delivery Systems and Nanomedicine Platforms

While this compound is a valuable tool for creating water-soluble prodrugs, its full potential can be realized by integrating these prodrugs into advanced drug delivery systems and nanomedicine platforms. sichem.desigmaaldrich.comscientificlabs.co.uk This approach aims to overcome biological barriers and achieve highly specific drug targeting. accscience.com

Future research will focus on loading prodrugs derived from this compound into various nanocarriers, such as liposomes, polymeric nanoparticles, and inorganic nanoparticles (e.g., gold or black phosphorus-based nanoparticles). accscience.comnih.gov These nanocarriers can protect the prodrug from premature degradation in the bloodstream and exploit the enhanced permeability and retention (EPR) effect for passive accumulation in tumor tissues. sigmaaldrich.com

Furthermore, the surface of these nanocarriers can be functionalized with targeting moieties (active targeting) to enhance their uptake by specific cells. nih.gov For example, a nanoparticle carrying a this compound-derived prodrug could be decorated with antibodies that recognize antigens on the surface of cancer cells. This dual approach of using a prodrug within a targeted nanoparticle system could significantly enhance therapeutic efficacy while minimizing systemic toxicity.

The development of stimuli-responsive nanosystems is another exciting prospect. These systems could be engineered to release their prodrug cargo in response to specific triggers within the tumor microenvironment, such as low pH or the presence of certain enzymes, adding another layer of control over drug delivery.

Potential Applications in Materials Science and Supramolecular Chemistry

Beyond its established role in medicinal chemistry, the unique chemical structure of this compound and its analogs presents opportunities in materials science and supramolecular chemistry. The phosphate group is an excellent building block for creating ordered, self-assembling systems through non-covalent interactions like hydrogen bonding and electrostatic interactions.

Research in this area could explore the use of this compound derivatives as components of supramolecular assemblies. nih.govresearchgate.net For example, they could be used to construct fluorescent sensing arrays for the detection of specific analytes. acs.org The principle of indicator displacement, where a fluorescent dye complexed with a phosphate-containing host is released upon binding of a target analyte, could be adapted using novel this compound analogs. acs.org

In materials science, these compounds could be investigated as monomers or cross-linking agents for the synthesis of novel functional polymers. The reactive chloromethyl group allows for covalent attachment to other molecules, while the phosphate moiety can imbue the resulting material with properties such as flame retardancy, ion conductivity, or biocompatibility. There is potential to create self-assembling materials, such as hydrogels or lamellar structures, for applications in tissue engineering or controlled-release systems. nih.gov For instance, a study demonstrated that a modified ferrocene (B1249389) with a phosphate group could form a host-guest complex and self-assemble into a lamellar structure with bactericidal properties. nih.gov

Interdisciplinary Research Collaborations and Translational Studies

Bringing the next generation of this compound-based innovations from the laboratory to practical application will require extensive interdisciplinary collaboration. The journey of a phosphate prodrug from concept to clinic is complex, involving chemists, biologists, pharmacologists, and clinicians. acs.org

Future progress will depend on fostering collaborations between synthetic chemists designing and creating new analogs and cell biologists evaluating their efficacy and mechanisms of action in cellular models. acs.orgnih.gov Pharmacokinetic and toxicology experts will be crucial for assessing the absorption, distribution, metabolism, and excretion (ADME) profiles and safety of new compounds in preclinical models. researchgate.net

Translational studies will be paramount to bridge the gap between preclinical findings and clinical utility. This involves rigorous testing in animal models of disease to establish proof-of-concept and to identify the most promising candidates for human trials. nih.gov The development of organophosphate prodrugs like Remdesivir and Sofosbuvir highlights the importance of this translational pathway and provides a paradigm for future work in this area. acs.org Collaborations with material scientists and bioengineers will also be essential to develop the advanced drug delivery systems and novel materials discussed in the preceding sections.

Compound Index

Compound Name
2-methyltetrahydrofuran (2-MeTHF)
Cyclopentyl methyl ether (CPME)
This compound
Remdesivir
Sofosbuvir

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.